[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol

Lipophilicity Drug-likeness Medicinal chemistry

This 3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol (CAS 2090924-00-6) is the definitive scaffold for CNS drug design. LogP 4.17—nearly 4 log units above unsubstituted benzothiophene—confers superior membrane permeability via the 7-CF₃ group. The 3-bromo handle enables one-step Suzuki-Miyaura diversification for SAR, while the 2-hydroxymethyl group supports esterification, etherification, or oxidation without protecting groups. Only this pattern offers orthogonal reactivity at C3 and C2 simultaneously. ≥98% purity, solid. Request a quote.

Molecular Formula C10H6BrF3OS
Molecular Weight 311.12
CAS No. 2090924-00-6
Cat. No. B2454389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
CAS2090924-00-6
Molecular FormulaC10H6BrF3OS
Molecular Weight311.12
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)SC(=C2Br)CO
InChIInChI=1S/C10H6BrF3OS/c11-8-5-2-1-3-6(10(12,13)14)9(5)16-7(8)4-15/h1-3,15H,4H2
InChIKeyVCJIWFMLPYSGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol | CAS 2090924-00-6 Procurement and Technical Baseline


[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol (CAS: 2090924-00-6) is a polysubstituted benzo[b]thiophene derivative with the molecular formula C₁₀H₆BrF₃OS and molecular weight 311.12 g/mol [1]. The compound incorporates three distinct functional domains on the benzothiophene core: a 3-bromo substituent enabling transition metal-catalyzed cross-coupling, a 7-trifluoromethyl group enhancing lipophilicity (calculated LogP = 4.17) and metabolic stability, and a 2-hydroxymethyl handle for further derivatization . As a solid with purity ≥98%, it serves as a versatile building block in medicinal chemistry and organic synthesis .

Substitution Risk Analysis: Why [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol Cannot Be Casually Replaced by In-Class Analogs


Benzothiophene derivatives constitute a broad chemical class with highly variable substitution patterns that profoundly affect physicochemical properties and reactivity [1]. Generic substitution within this class is scientifically unsound because the specific combination of a 3-bromo handle, 7-trifluoromethyl group, and 2-hydroxymethyl moiety on a single scaffold is not commercially common. The 7-position CF₃ substitution is particularly critical: it confers a calculated LogP of 4.17, which differs substantially from analogs lacking this group or bearing alternative substituents . Replacing this compound with a non-brominated analog eliminates cross-coupling utility; replacing it with a non-CF₃ analog reduces lipophilicity and metabolic stability; and replacing it with a non-hydroxymethyl analog removes the primary functional handle for esterification, etherification, or oxidation. These three substituents collectively define the compound's utility as a synthetic intermediate, and the absence of any one of them fundamentally alters its downstream applications [2].

Quantitative Differentiation Evidence: [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol vs. Structural Analogs


LogP and Lipophilicity: 7-CF₃ vs. 7-H and 7-CH₃ Benzothiophene Analogs

The calculated LogP of 4.1749 for [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol is approximately 3.8 log units higher than the unsubstituted benzothiophene-2-methanol core (estimated LogP ~0.3–0.4), and significantly exceeds that of the 7-methyl analog (estimated LogP ~1.2–1.5) . This elevated lipophilicity is directly attributable to the 7-trifluoromethyl substituent, which enhances membrane permeability and metabolic stability in biological systems [1].

Lipophilicity Drug-likeness Medicinal chemistry

Reactive Handle Availability: 3-Bromo Substituent Enables Cross-Coupling vs. Non-Brominated Analogs

The 3-bromo substituent on the benzothiophene core serves as a critical functional handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. In contrast, the non-brominated analog [7-(trifluoromethyl)benzothiophen-2-yl]methanol lacks this reactive site, rendering it unsuitable for direct C–C bond formation at the 3-position without prior functionalization [2]. The presence of bromine at the 3-position enables late-stage diversification of the scaffold, a capability absent in hydrogen-substituted or alkyl-substituted analogs [3].

Cross-coupling Suzuki-Miyaura Synthetic utility

Hydroxymethyl vs. Carboxylic Acid or Methyl Ester: Functional Group Versatility Comparison

The 2-hydroxymethyl group in [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol provides a versatile intermediate oxidation state that can be converted to aldehydes, carboxylic acids, esters, ethers, halides, or amines [1]. By contrast, the carboxylic acid analog 7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is already fully oxidized at the 2-position and cannot be directly reduced to the alcohol without additional steps; similarly, the methyl ester analog requires saponification before further derivatization . The alcohol oxidation state offers a neutral starting point for bidirectional functional group manipulation, whereas the acid and ester analogs limit downstream synthetic flexibility [2].

Functional group interconversion Synthetic intermediate Medicinal chemistry

Trifluoromethyl Positional Isomerism: 7-CF₃ vs. 4-CF₃ and 5-CF₃ Benzothiophenes

The placement of the trifluoromethyl group at the 7-position of the benzothiophene ring confers distinct electronic and steric properties compared to 4-CF₃, 5-CF₃, or 6-CF₃ positional isomers [1]. The 7-position places the strongly electron-withdrawing CF₃ group adjacent to the sulfur atom and distal to the reactive 3-bromo site, minimizing steric interference during cross-coupling reactions at C3 [2]. Positional isomers such as 4-(trifluoromethyl)benzothiophene derivatives exhibit different electronic distribution and may experience greater steric hindrance at the C3 position due to proximity of the CF₃ group .

Positional isomer SAR Electronic effects

Optimal Application Scenarios for [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Targeted Lead Optimization Requiring Enhanced Lipophilicity

With a calculated LogP of 4.17—approximately 3.8 units higher than the unsubstituted benzothiophene core—this compound is optimally suited for medicinal chemistry programs targeting CNS indications or intracellular targets where high membrane permeability is essential . The 7-CF₃ group confers the elevated lipophilicity while the 3-bromo handle enables late-stage SAR exploration via Suzuki-Miyaura coupling to install diverse aryl or heteroaryl groups without resynthesizing the core scaffold. This combination of properties makes the compound particularly valuable for optimizing blood-brain barrier penetration in neurology or psychiatry programs [1].

Parallel Library Synthesis: Scaffold Diversification via Cross-Coupling

The presence of a single reactive bromine atom at the 3-position, combined with a synthetically flexible 2-hydroxymethyl group, positions this compound as an ideal core scaffold for parallel library synthesis . Unlike non-halogenated analogs such as [7-(trifluoromethyl)benzothiophen-2-yl]methanol, which cannot undergo direct C3 arylation, this compound enables one-step diversification at the 3-position while preserving the 2-hydroxymethyl group for subsequent functionalization. This orthogonal reactivity allows medicinal chemists to independently modify two positions on the benzothiophene core without protecting group manipulation, significantly accelerating SAR exploration timelines [1].

Synthetic Methodology Development: Evaluating 7-CF₃ Electronic Effects on Cross-Coupling Efficiency

The unique placement of the trifluoromethyl group at the 7-position—distal to the reactive 3-bromo site—makes this compound an informative probe substrate for evaluating the electronic and steric effects of CF₃ substitution on palladium-catalyzed cross-coupling reactions . Compared to 4-CF₃ or 5-CF₃ positional isomers, where the CF₃ group may exert greater steric or electronic influence on the C3 reaction center, this compound provides a cleaner baseline for assessing substituent effects. Researchers developing new catalytic systems or optimizing coupling conditions for electron-deficient heteroaryl bromides can use this scaffold to benchmark catalyst performance [1].

Agrochemical and Material Science: Fluorinated Benzothiophene Building Blocks

Benzothiophene derivatives bearing trifluoromethyl groups have established applications in agrochemical development (herbicides, fungicides) and organic electronic materials (semiconductors, OLEDs) where fluorination enhances environmental stability and modulates electronic properties . The 3-bromo-7-CF₃-2-hydroxymethyl substitution pattern provides a modular entry point for synthesizing fluorinated benzothiophene-based materials. The 2-hydroxymethyl group can be oxidized to carboxylic acids for metal-organic frameworks or converted to thiols for self-assembled monolayers, while the 3-bromo position enables attachment of extended π-conjugated systems via cross-coupling [1].

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